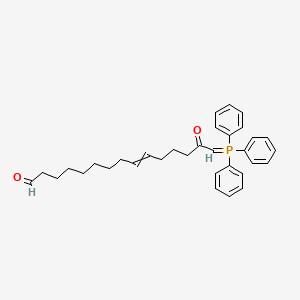
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is a complex organic compound characterized by the presence of a phosphanylidene group and a long aliphatic chain. This compound is notable for its unique structure, which combines elements of both phosphoranes and aldehydes, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific conditions for this reaction include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphanylidene group can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadecanoic acid.
Reduction: 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadecan-9-ol.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Mecanismo De Acción
The mechanism of action of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The aldehyde group can also undergo reactions that alter its chemical properties and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Similar in structure but with an ester group instead of an aldehyde.
Ethyl (triphenylphosphoranylidene)pyruvate: Contains a pyruvate group, used in similar types of reactions but with different reactivity and applications.
Uniqueness
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is unique due to its combination of a long aliphatic chain with a phosphanylidene group and an aldehyde. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
91874-10-1 |
|---|---|
Fórmula molecular |
C33H39O2P |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
14-oxo-15-(triphenyl-λ5-phosphanylidene)pentadec-9-enal |
InChI |
InChI=1S/C33H39O2P/c34-28-20-9-7-5-3-1-2-4-6-8-13-21-30(35)29-36(31-22-14-10-15-23-31,32-24-16-11-17-25-32)33-26-18-12-19-27-33/h4,6,10-12,14-19,22-29H,1-3,5,7-9,13,20-21H2 |
Clave InChI |
XAKCWMJCXFBKJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=O)CCCC=CCCCCCCCC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
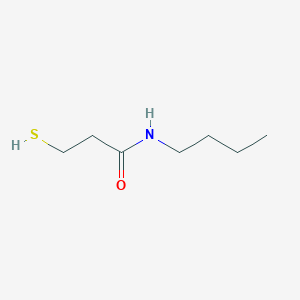

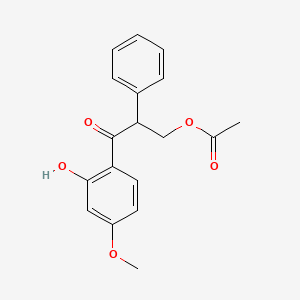
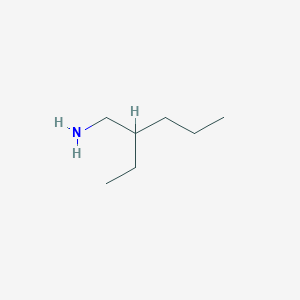
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
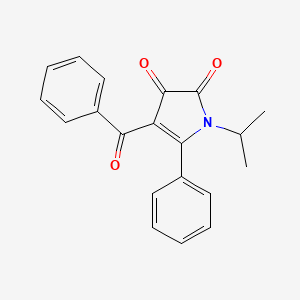

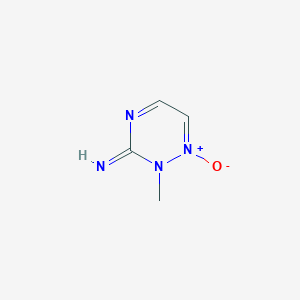
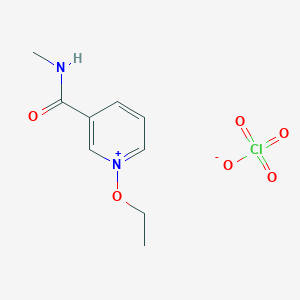

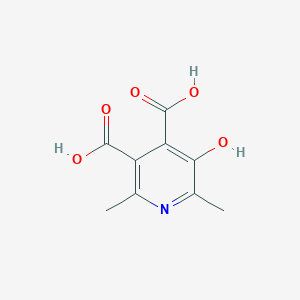
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
